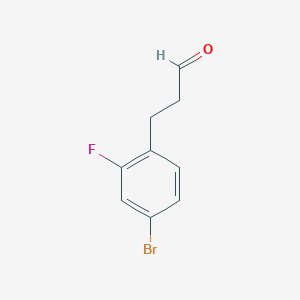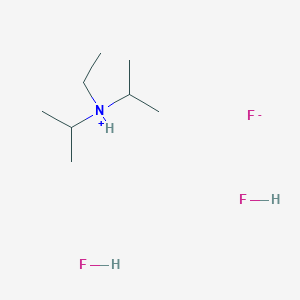
(4-Bromophenoxy)(tert-butyl)diphenylsilane
Übersicht
Beschreibung
(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. BPS is a silane compound that is widely used as a precursor in the synthesis of various organic and inorganic compounds.
Wirkmechanismus
(4-Bromophenoxy)(tert-butyl)diphenylsilane acts as a silane coupling agent, which forms a covalent bond between the organic and inorganic components of a material. (4-Bromophenoxy)(tert-butyl)diphenylsilane has a high affinity for hydroxyl groups, which enables it to form strong bonds with various substrates. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to improve the mechanical and thermal properties of materials by enhancing the adhesion between the organic and inorganic components.
Biochemical and Physiological Effects:
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to have low toxicity and is not mutagenic or carcinogenic. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been used as a food contact material and has been shown to have no adverse effects on human health. (4-Bromophenoxy)(tert-butyl)diphenylsilane has also been shown to have antimicrobial properties and has been used as a preservative in various products.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its high yield, low toxicity, and ease of synthesis. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also relatively cheap compared to other silane coupling agents. The limitations of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its limited solubility in organic solvents and its sensitivity to moisture.
Zukünftige Richtungen
Future research on (4-Bromophenoxy)(tert-butyl)diphenylsilane could focus on the synthesis of new siloxane polymers and organosilicon compounds with improved properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane could also be used in the synthesis of new materials with applications in the field of nanotechnology. Further research could also focus on the use of (4-Bromophenoxy)(tert-butyl)diphenylsilane as a preservative in various products and its potential use in the field of medicine.
Conclusion:
In conclusion, (4-Bromophenoxy)(tert-butyl)diphenylsilane is a widely used silane compound that has various applications in scientific research. (4-Bromophenoxy)(tert-butyl)diphenylsilane is used as a precursor in the synthesis of various organic and inorganic compounds and has been shown to have low toxicity and antimicrobial properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane has advantages and limitations for lab experiments, and future research could focus on the synthesis of new materials and its potential use in the field of medicine.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been extensively used in scientific research as a precursor in the synthesis of various compounds. (4-Bromophenoxy)(tert-butyl)diphenylsilane is widely used in the synthesis of siloxane polymers, which have applications in various fields such as electronics, optics, and coatings. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also used in the synthesis of organosilicon compounds, which have applications in the field of medicine, agriculture, and material science.
Eigenschaften
CAS-Nummer |
127481-94-1 |
|---|---|
Produktname |
(4-Bromophenoxy)(tert-butyl)diphenylsilane |
Molekularformel |
C22H23BrOSi |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
(4-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3 |
InChI-Schlüssel |
ZJVXXEFZKXBKPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Synonyme |
Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)
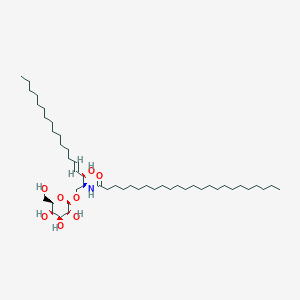


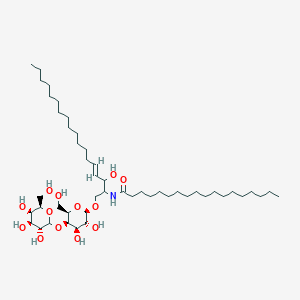
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
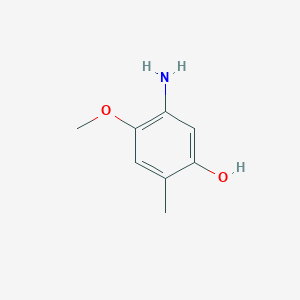
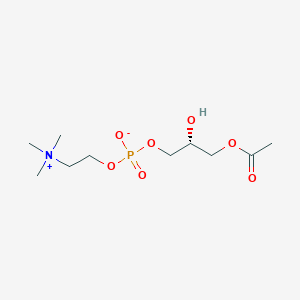

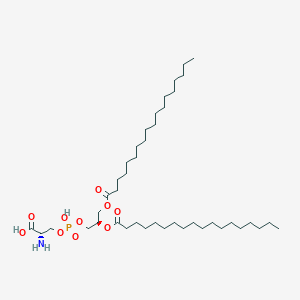
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
